3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid
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Overview
Description
3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid is a compound that belongs to the class of pyridoindoles, which are known for their significant biological activities. This compound features a β-carboline core, a structure commonly found in various natural and synthetic alkaloids . The β-carboline core is notable for its presence in numerous biologically active molecules, making this compound a compound of interest in medicinal chemistry and pharmacology .
Preparation Methods
One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the β-carboline structure . Subsequent steps involve the functionalization of the β-carboline core to introduce the propanoic acid moiety . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid undergoes various chemical reactions, including:
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid involves its interaction with various molecular targets. The β-carboline core can bind to DNA, proteins, and enzymes, affecting their function . This binding can inhibit enzyme activity, interfere with DNA replication, or modulate receptor activity, leading to its biological effects . The specific pathways involved depend on the target molecule and the context of its use .
Comparison with Similar Compounds
Similar compounds to 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid include other β-carbolines and indole derivatives:
Harmine: Another β-carboline with similar biological activities but differing in its side chain structure.
Tryptophan: An indole derivative that serves as a precursor to many biologically active compounds.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological functions.
The uniqueness of this compound lies in its specific β-carboline core and propanoic acid side chain, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(9H-pyrido[3,4-b]indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)6-5-9-7-11-10-3-1-2-4-12(10)16-13(11)8-15-9/h1-4,7-8,16H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFLVALSZVGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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